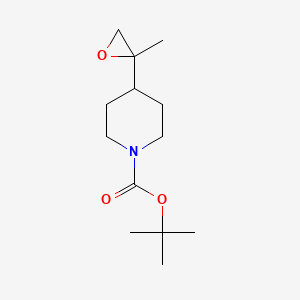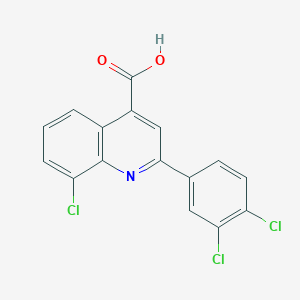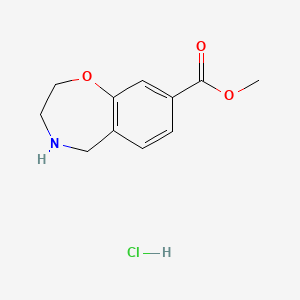![molecular formula C26H22FN3O3S B2410257 2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide CAS No. 899987-21-4](/img/structure/B2410257.png)
2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a methyl group, a dioxospiro ring, an indoline ring, a thiazolidin ring, and a tolyl group. These groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and tolyl groups are aromatic and could contribute to the compound’s stability and reactivity . The dioxospiro and thiazolidin rings could also impact the compound’s three-dimensional structure and properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For instance, the fluorophenyl and tolyl groups could participate in electrophilic aromatic substitution reactions . Additionally, the compound could potentially act as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and functional groups. For example, the presence of fluorine could increase the compound’s stability and affect its reactivity .Scientific Research Applications
Antibacterial Activity
Research into the antibacterial properties of novel N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives demonstrated that certain compounds within this category exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential application in developing new antibacterial agents (Borad et al., 2015).
Anti-inflammatory and Analgesic Activity
Studies have shown that derivatives of the base compound possess significant anti-inflammatory and analgesic properties. For instance, certain derivatives were synthesized and displayed considerable anti-inflammatory activity by inhibiting carrageenin-induced edema and showing analgesic effects that sometimes exceeded those of reference drugs like indomethacin and phenylbutazone (Vigorita et al., 1988).
Antimicrobial Agents
The synthesis of thiazolidine-4-one derivatives has been pursued for their potential antimicrobial effects. Some compounds within this class have been found to have promising antimicrobial activity, including actions against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. This underscores the potential for developing new antimicrobial agents based on these molecular frameworks (Baviskar et al., 2013).
Anticonvulsant Evaluation
Indoline derivatives have been evaluated for their anticonvulsant activities using various models. The results indicated that specific compounds exhibited significant anticonvulsant activity, highlighting the therapeutic potential of these compounds in treating seizure disorders (Nath et al., 2021).
Src Kinase Inhibitory and Anticancer Activities
Research into N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, which share structural similarities with the base compound, demonstrated Src kinase inhibitory activities and anticancer effects. These studies provide insights into the role of specific structural elements in inhibiting cancer cell proliferation and offer potential pathways for cancer therapy development (Fallah-Tafti et al., 2011).
Future Directions
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-16-6-10-19(11-7-16)28-22(31)14-29-24-17(2)4-3-5-21(24)26(25(29)33)30(23(32)15-34-26)20-12-8-18(27)9-13-20/h3-13H,14-15H2,1-2H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJKIGFOHGKJNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


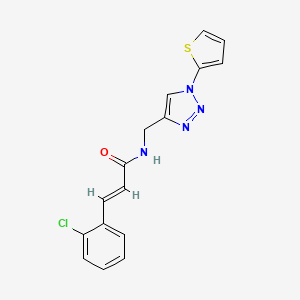
![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410176.png)

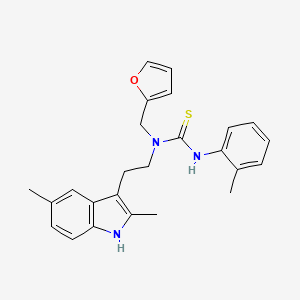
![2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2410182.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2410187.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)
